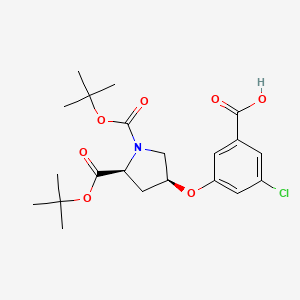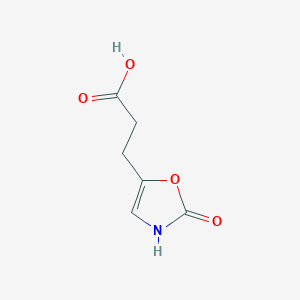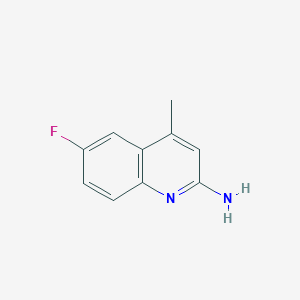
6-Fluoro-4-methyl-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methyl-quinolin-2-ylamine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to form the quinoline ring system .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions under controlled conditions. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methyl-quinolin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-quinolin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-quinolin-2-ylamine involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific molecular targets, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication .
Comparison with Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl group.
4-Methylquinoline: Lacks the fluorine substitution.
6,8-Difluoro-4-methylquinoline: Contains an additional fluorine atom at the 8-position.
Uniqueness: 6-Fluoro-4-methyl-quinolin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DLMQWFDOVKWPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


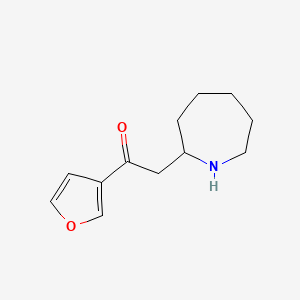
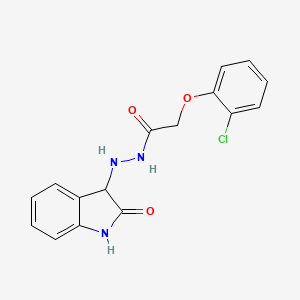

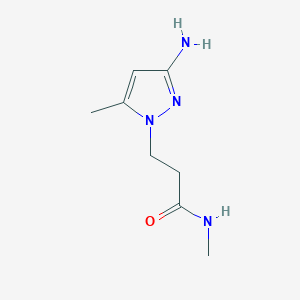
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
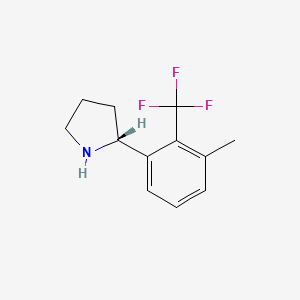
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
